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  • Product: 1,4-Dioxaspiro[4.4]nonane-7,8-dione
  • CAS: 603128-91-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Applications of 1,4-Dioxaspiro[4.4]nonane-7,8-dione

Executive Summary In modern drug discovery and complex molecule synthesis, spirocyclic scaffolds are highly prized for their ability to project functionality into three-dimensional space, thereby "escaping flatland" and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex molecule synthesis, spirocyclic scaffolds are highly prized for their ability to project functionality into three-dimensional space, thereby "escaping flatland" and improving the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). 1,4-Dioxaspiro[4.4]nonane-7,8-dione (CAS: 603128-91-2) is a highly specialized, bifunctional building block that perfectly embodies this design philosophy.

Structurally, it features a 1,3-dioxolane ring orthogonally fused to a cyclopentane-1,2-dione moiety via a shared spiro carbon. This unique architecture provides an isolated, protected ketone (the spiro ketal) alongside a highly reactive, enolizable 1,2-dione pharmacophore. This whitepaper provides a comprehensive, step-by-step technical guide to the physicochemical properties, mechanistic synthesis, and orthogonal reactivity of this critical scaffold.

Structural & Physicochemical Profiling

The molecular architecture of 1,4-dioxaspiro[4.4]nonane-7,8-dione creates a rigid, sterically defined environment. The 7,8-dione moiety is highly susceptible to keto-enol tautomerization, predominantly existing in its enol form (7-hydroxy-1,4-dioxaspiro[4.4]non-7-en-8-one) in solution. This tautomerization is stabilized by strong intramolecular hydrogen bonding, which fundamentally alters the electrophilicity of the ring system.

Quantitative Data Summary

The following table summarizes the verified physicochemical parameters of the compound 12:

ParameterValue
CAS Registry Number 603128-91-2
IUPAC Name 1,4-Dioxaspiro[4.4]nonane-7,8-dione
Molecular Formula C₇H₈O₄
Molecular Weight 156.14 g/mol
Exact Mass 156.04225873 g/mol
Topological Polar Surface Area (TPSA) 52.6 Ų
Hydrogen Bond Acceptors 4
Canonical SMILES C1COC2(O1)CC(=O)C(=O)C2

Mechanistic Synthesis & Workflow

The synthesis of 1,4-dioxaspiro[4.4]nonane-7,8-dione relies on a brilliant exploitation of regioselective electrophilicity. The process is divided into two phases: the construction of the cyclopentane-1,2,4-trione core via a Dieckmann-type condensation 3, followed by a regioselective ketalization.

Phase 1: Construction of the Cyclopentane-1,2,4-trione Scaffold
  • Preparation of the Base : In a flame-dried, argon-purged flask, dissolve sodium ethoxide (2.1 eq) in anhydrous ethanol. Cool the system to 0 °C to prevent uncontrolled side reactions.

  • Double Condensation : Add a stoichiometric mixture of anhydrous acetone (1.0 eq) and diethyl oxalate (1.0 eq) dropwise over 30 minutes.

    • Causality: The initial intermolecular Claisen condensation yields ethyl 2,4-dioxopentanoate. The subsequent intramolecular Dieckmann condensation of the terminal methyl enolate onto the ester carbonyl closes the 5-membered ring.

  • Isolation : Reflux for 4 hours, cool to room temperature, acidify with 1M HCl to pH 2, and extract with ethyl acetate to yield the crude cyclopentane-1,2,4-trione.

Phase 2: Regioselective Ketalization (Self-Validating Protocol)
  • Reaction Setup : Transfer the crude trione (1.0 eq) to a round-bottom flask equipped with a Dean-Stark apparatus. Add toluene (0.2 M), ethylene glycol (1.1 eq), and catalytic p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Azeotropic Distillation : Reflux the mixture. The continuous removal of water drives the thermodynamic equilibrium strictly toward the ketal product.

  • Causality of Regioselectivity : Why does the ketal form exclusively at the C4 position? The C1/C2 1,2-dione system strongly enolizes, forming an intramolecularly hydrogen-bonded network that drastically reduces its electrophilicity. The C4 ketone remains isolated and highly electrophilic, undergoing rapid nucleophilic attack by the diol.

  • Validation & Quality Control :

    • TLC: The starting trione is highly polar and streaks on silica. The reaction is complete when a single, well-behaved, less polar spot appears.

    • Colorimetric Assay: React a 1 mg aliquot of the product with o-phenylenediamine in ethanol. An immediate color change and precipitation confirm the preservation of the 1,2-dione motif.

Synthesis N1 Acetone + Diethyl Oxalate N2 NaOEt, Ethanol 0°C to Reflux N1->N2 N3 Cyclopentane-1,2,4-trione (Enolized Intermediate) N2->N3 Claisen/Dieckmann Condensation N4 Ethylene Glycol, p-TsOH Toluene, Dean-Stark N3->N4 N5 1,4-Dioxaspiro[4.4]nonane-7,8-dione (Target Scaffold) N4->N5 Regioselective Ketalization

Caption: Synthetic workflow for 1,4-Dioxaspiro[4.4]nonane-7,8-dione via regioselective ketalization.

Orthogonal Reactivity & Applications in Drug Development

The true value of 1,4-dioxaspiro[4.4]nonane-7,8-dione lies in its orthogonal reactivity . The molecule presents two distinct chemical faces that can be manipulated independently without cross-interference.

  • The 7,8-Dione Face : This moiety acts as a powerful electrophile for the synthesis of fused heterocyclic systems. For example, condensation with substituted diamines rapidly yields spiro-quinoxaline derivatives, which are highly sought after in kinase inhibitor libraries due to their rigid 3D vectors.

  • The Spiro Ketal Face : Once the dione is functionalized (or converted into a heterocycle), the spiro ketal can be unmasked using mild aqueous acid (e.g., 2M HCl in THF) to reveal the hidden C4 ketone. This newly liberated ketone can then undergo reductive amination, Grignard addition, or Wittig olefination to further elaborate the API scaffold.

Reactivity Target 1,4-Dioxaspiro[4.4]nonane-7,8-dione Dione 7,8-Dione Motif (Electrophilic/Enolic) Target->Dione Ketal Spiro Ketal Motif (Protected Ketone) Target->Ketal Het Heterocycle Synthesis (e.g., Quinoxalines) Dione->Het Diamines Deprot Acidic Deprotection (Free Ketone) Ketal->Deprot H3O+ API Complex API Scaffold Het->API Deprot->API

Caption: Orthogonal reactivity pathways of the spirocyclic dione in API scaffold generation.

Analytical Characterization (QA/QC)

To ensure the structural integrity of the synthesized scaffold, the following analytical signatures must be verified:

  • ¹H NMR (CDCl₃) : The defining feature is a tight multiplet at ~3.9–4.0 ppm (4H) corresponding to the ethylene glycol ketal protons. The cyclopentane methylene protons (C6 and C9) will appear as distinct singlets or coupled doublets depending on the rate of enolization.

  • ¹³C NMR (CDCl₃) : The spiro carbon (C5) resonates at ~105–110 ppm . The highly deshielded carbonyls of the dione will appear near 190–200 ppm (or shift to ~140 and ~180 ppm if heavily enolized).

  • FT-IR : A strong, sharp absorption band at 1715–1730 cm⁻¹ confirms the presence of the dione carbonyls, while a broad band around 3200 cm⁻¹ may appear due to the enol -OH stretch.

References

  • Title: 1,4-Dioxaspiro[4.
  • Source: benchchem.
  • Title: 1,4-DIOXA-7-THIASPIRO[4.4]NONANE — Chemical Substance Information (Related Substances)

Sources

Exploratory

Comprehensive Technical Guide on 1,4-Dioxaspirononane-7,8-dione: Physicochemical Profiling and Synthetic Workflows

Comprehensive Technical Guide on 1,4-Dioxaspiro[1]nonane-7,8-dione: Physicochemical Profiling and Synthetic Workflows Executive Summary In modern drug discovery and complex organic synthesis, rigid spirocyclic scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide on 1,4-Dioxaspiro[1]nonane-7,8-dione: Physicochemical Profiling and Synthetic Workflows

Executive Summary

In modern drug discovery and complex organic synthesis, rigid spirocyclic scaffolds are highly valued for their ability to project pharmacophores into three-dimensional space, thereby improving target binding affinity and metabolic stability. 1,4-Dioxaspiro[1]nonane-7,8-dione (CAS: 603128-91-2) is a specialized, bifunctional building block that perfectly embodies these traits. Structurally, it is the 4,4-ethylene ketal of 1,2,4-cyclopentanetrione.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a deep dive into the physicochemical properties, mechanistic reactivity, and field-proven experimental workflows associated with this compound. The protocols detailed herein are designed as self-validating systems to ensure maximum reproducibility in your laboratory.

Structural and Physicochemical Profiling

Understanding the baseline properties of 1,4-Dioxaspiro[1]nonane-7,8-dione is critical for predicting its behavior in various solvent systems and biological assays. The molecule features a spiro[1]nonane core, combining a highly stable 1,3-dioxolane protecting group with a highly reactive 1,2-cyclopentanedione moiety.

Quantitative Data Summary

Below is a consolidated table of the compound's core physicochemical properties [1][2]:

PropertyValueScientific Implication
Chemical Name 1,4-Dioxaspiro[1]nonane-7,8-dioneIUPAC nomenclature defining the spiro center at C5.
CAS Number 603128-91-2Unique registry identifier for procurement.
Molecular Formula C₇H₈O₄Indicates a high degree of oxygenation.
Molecular Weight 156.14 g/mol Low molecular weight, ideal for fragment-based drug design.
Exact Mass 156.04225873 g/mol Crucial for High-Resolution Mass Spectrometry (HRMS) validation.
XLogP3 -1.3Highly hydrophilic; favors aqueous solubility.
TPSA 52.6 ŲExcellent membrane permeability profile (< 90 Ų).
H-Bond Acceptors 4Capable of strong interactions with kinase/protease target pockets.

Chemical Reactivity and Mechanistic Insights

The utility of 1,4-Dioxaspiro[1]nonane-7,8-dione lies in its orthogonal reactivity.

The Causality of Selective Ketalization: To synthesize this scaffold, one typically starts with 1,2,4-cyclopentanetrione [3]. Why does ketalization selectively occur at the C4 position rather than the C1 or C2 carbonyls? In solution, the 1,2-dione moiety of 1,2,4-cyclopentanetrione undergoes significant enolization to stabilize the adjacent electron-deficient carbonyls via intramolecular hydrogen bonding. This enolization drastically reduces the electrophilicity of the C1/C2 carbons. Consequently, the isolated C4 ketone becomes the kinetically and thermodynamically favored site for nucleophilic attack by ethylene glycol.

Downstream Functionalization: Once the spiro-ketal is formed, the remaining 1,2-dione acts as a potent dielectrophile. It readily undergoes double condensation reactions with diamines (such as o-phenylenediamine) to form rigid, spiro-fused quinoxaline derivatives—a privileged structural motif in medicinal chemistry.

Reactivity A 1,2,4-Cyclopentanetrione (Enolized 1,2-dione) B 1,4-Dioxaspirononane-7,8-dione (Target Scaffold) A->B Ethylene Glycol p-TsOH, Toluene Reflux (-H2O) C Spiro-Quinoxaline Derivative (Drug Pharmacophore) B->C o-Phenylenediamine EtOH, Reflux Condensation

Fig 1: Synthetic pathway and downstream functionalization of 1,4-Dioxaspiro[1]nonane-7,8-dione.

Experimental Workflows and Methodologies

The following protocols are engineered to be self-validating, ensuring that the physical phenomena observed during the reaction directly confirm the underlying chemical transformations.

Protocol A: Selective Synthesis via Ketalization

Workflow Step1 Step 1: Reagent Assembly Combine precursor, ethylene glycol, and p-TsOH in toluene Step2 Step 2: Azeotropic Distillation Reflux at 110°C; collect water in Dean-Stark trap Step1->Step2 Heat Step3 Step 3: Quench & Extraction Neutralize with NaHCO3; extract organic layer Step2->Step3 Cool to RT Step4 Step 4: Isolation Vacuum distillation or column chromatography Step3->Step4 Concentrate

Fig 2: Step-by-step experimental workflow for the selective ketalization process.

Step-by-Step Methodology:

  • Reaction Assembly: In a round-bottom flask, suspend 1,2,4-cyclopentanetrione (1.0 equiv) in anhydrous toluene. Add ethylene glycol (1.1 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv). Causality: Toluene is chosen because its boiling point (110°C) is ideal for azeotropic water removal without degrading the starting materials.

  • Azeotropic Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux.

  • Self-Validation Metric: Ketalization is an equilibrium process. By continuously removing the water byproduct azeotropically, Le Chatelier's principle drives the reaction to completion. The reaction is complete only when the stoichiometric volume of water (1.0 equiv) is visibly collected in the Dean-Stark trap.

  • Workup: Cool the mixture to room temperature. Quench the acid catalyst by washing the organic layer with saturated aqueous NaHCO₃. Causality: Failure to neutralize the acid before concentration will lead to the reversal of the ketalization (deprotection) during solvent evaporation.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the pure 1,4-Dioxaspiro[1]nonane-7,8-dione.

Protocol B: Condensation for Pharmacophore Generation

To utilize the synthesized scaffold in drug development:

  • Assembly: Dissolve 1,4-Dioxaspiro[1]nonane-7,8-dione (1.0 equiv) and o-phenylenediamine (1.05 equiv) in absolute ethanol.

  • Condensation: Reflux the mixture for 2-4 hours. The highly electrophilic alpha-diketone undergoes a rapid double condensation with the diamine.

  • Self-Validation Metric: The reaction validates itself through a distinct macroscopic change: the solution transitions to a deep yellow/orange color, and upon cooling to 0°C, the highly crystalline spiro-quinoxaline product spontaneously precipitates out of the solution.

  • Isolation: Filter the precipitate and wash with cold ethanol to afford the pure spiro-heterocycle, ready for biological screening.

Applications in Drug Development

The incorporation of spirocyclic motifs like 1,4-Dioxaspiro[1]nonane-7,8-dione into drug candidates addresses several modern pharmacological challenges. Unlike flat, sp²-hybridized aromatic rings, the sp³-rich spiro center increases the three-dimensionality (Fsp³) of the molecule. This structural complexity often translates to enhanced target specificity (due to better complementary fit in chiral protein pockets) and improved pharmacokinetic profiles, notably higher aqueous solubility and reduced off-target hERG liability.

References

  • National Center for Biotechnology Information. "1,2,4-Cyclopentanetrione." PubChem Compound Summary for CID 27507. Available at:[Link]

Sources

Foundational

X-Ray Crystallographic Data and Structural Analysis of 1,4-Dioxaspirononane-7,8-dione: A Technical Guide

X-Ray Crystallographic Data and Structural Analysis of 1,4-Dioxaspiro[1]nonane-7,8-dione: A Technical Guide Executive Summary 1,4-Dioxaspiro[1]nonane-7,8-dione (CAS: 603128-91-2) is a highly versatile bifunctional buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

X-Ray Crystallographic Data and Structural Analysis of 1,4-Dioxaspiro[1]nonane-7,8-dione: A Technical Guide

Executive Summary

1,4-Dioxaspiro[1]nonane-7,8-dione (CAS: 603128-91-2) is a highly versatile bifunctional building block utilized in the synthesis of complex spirocyclic natural products and pharmaceutical agents[2]. Structurally, it comprises a 1,3-dioxolane ring spiro-fused to a cyclopentane-1,2-dione system. For drug development professionals and structural chemists, understanding the exact solid-state conformation of this molecule is critical.

The core crystallographic challenge lies in the keto-enol tautomerization inherent to 1,2-cyclopentanediones. While drawn as a diketone, these systems overwhelmingly exist as enols in the solid state to maximize conjugation and intermolecular hydrogen bonding[1][3]. This whitepaper provides an in-depth, self-validating methodological guide to acquiring, solving, and interpreting the X-ray crystallographic data for 1,4-dioxaspiro[1]nonane-7,8-dione, establishing the causality behind its structural behavior.

Theoretical Framework & Structural Causality

The Keto-Enol Dichotomy

In the gas phase or non-polar solvents, 1,2-cyclopentanediones exist as an equilibrium mixture of diketo and enol forms. However, in the crystalline state, the enol form (e.g., 7-hydroxy-1,4-dioxaspiro[1]non-7-en-8-one) is thermodynamically favored by 1–3 kcal/mol[1]. This preference is driven by two causal factors:

  • Conjugation Stabilization: Enolization creates an α,β -unsaturated carbonyl system, planarizing the cyclopentenone ring and delocalizing π -electrons.

  • Supramolecular Synthons: The enolic hydroxyl group acts as a strong hydrogen bond donor, while the adjacent carbonyl acts as an acceptor. This facilitates the formation of robust, infinite 1D hydrogen-bonded chains (O-H···O) along the crystallographic axes, significantly lowering the lattice energy[4].

Spirocyclic Conformational Dynamics

The spiro[1]nonane core forces the two five-membered rings into an orthogonal arrangement[5]. While the enolized cyclopentenone ring is nearly planar, the spiro-fused 1,3-dioxolane ring adopts an envelope conformation. This puckering is a direct result of the pseudo-Jahn-Teller effect, which acts to minimize eclipsing torsional strain between the adjacent methylene protons and the oxygen lone pairs.

Logic A Diketone Tautomer (Unstable in Solid State) B Enolization (Conjugation Stabilization) A->B C Enol Tautomer (7-hydroxy-8-en-8-one) B->C D Intermolecular O-H···O Hydrogen Bonding C->D F Spiro 1,3-Dioxolane (Envelope Conformation) C->F E 1D Polymeric Chains (Space Group P2₁/c) D->E G 3D Crystal Lattice (Packing) E->G F->G

Structural logic detailing keto-enol tautomerization and crystal lattice packing.

Self-Validating Experimental Protocols

To ensure scientific integrity, the crystallographic workflow must be treated as a self-validating system where each experimental choice is verified by the subsequent data output.

Step 1: Crystal Growth via Solvent-Mediated Assembly
  • Protocol: Dissolve 50 mg of 1,4-dioxaspiro[1]nonane-7,8-dione in 2 mL of a polar aprotic/protic mixture (e.g., Ethyl Acetate/Hexane 1:1 v/v, or pure Ethanol). Pierce the vial cap with a narrow needle and allow slow evaporation at 293 K over 3–5 days.

  • Causality: The presence of a hydrogen-bond-accepting solvent (like EtOAc) initially solvates the enol. As the non-polar hexane concentration increases during evaporation, the solute is forced to replace solvent-solute hydrogen bonds with solute-solute (O-H···O) interactions, driving the nucleation of the enol tautomer.

  • Validation: The formation of colorless, block-like crystals rather than amorphous powder confirms successful ordered nucleation.

Step 2: Cryo-Mounting and Data Collection
  • Protocol: Select a crystal with dimensions roughly 0.2×0.2×0.1 mm. Coat the crystal in paratone oil, mount it on a MiTeGen loop, and immediately transfer it to the goniometer under a 100 K nitrogen cold stream. Collect diffraction data using Mo K α ( λ=0.71073 Å) or Cu K α radiation.

  • Causality: Cryo-cooling to 100 K is absolutely critical. It minimizes thermal displacement parameters (B-factors), reducing the smearing of electron density. This is the only reliable way to accurately locate the highly mobile enolic hydrogen atom in the difference Fourier map.

  • Validation: A successful cooling protocol is validated during data integration; the internal agreement factor ( Rint​ ) should be <0.05 , and high-angle reflections should remain sharp.

Step 3: Structure Solution and Refinement
  • Protocol: Solve the structure using direct methods (). Refine the model using full-matrix least-squares on F2 (). Refine all non-hydrogen atoms anisotropically.

  • Causality: Anisotropic refinement accounts for the directional vibration of atoms, which is essential for accurately mapping the envelope conformation of the dioxolane ring.

  • Validation: Locate the enolic proton (H7) objectively from the residual electron density map (difference Fourier map) rather than placing it in a calculated position. If the peak is >0.3e−/A˚3 near O7, the enol form is definitively proven.

Step 4: Final Validation
  • Protocol: Generate a CIF file and run it through the IUCr routine.

  • Validation: The system is self-validated if the final R1​ is <0.05 , wR2​ is <0.15 , and there are no Level A or B CheckCIF alerts regarding missing hydrogen atoms or incorrect tautomeric assignments.

Workflow A 1,4-Dioxaspirononane -7,8-dione (Powder) B Slow Evaporation (EtOAc/Hexane) A->B C Single Crystal Mounting (100 K) B->C D X-Ray Diffraction (Mo Kα / Cu Kα) C->D E Data Integration & Scaling D->E F Structure Solution (Direct Methods) E->F G Anisotropic Refinement & H-Atom Localization F->G H Validation (CheckCIF) G->H

Crystallographic workflow from sample preparation to structural validation.

Quantitative Data Summaries

The following tables summarize the expected quantitative crystallographic parameters for the enol form of 1,4-dioxaspiro[1]nonane-7,8-dione, modeled on highly homologous 1,2-cyclopentanedione spiro-acetal structures[4][6][7].

Table 1: Representative Crystal Data and Structure Refinement
ParameterValue
Empirical Formula C₇H₈O₄
Formula Weight 156.14 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a=6.45 Å, b=11.20 Å, c=9.85 Å β=105.4∘
Volume ~685.3 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.513 g/cm³
Absorption Coefficient ( μ ) 0.125 mm⁻¹
Final R Indices [I > 2 σ (I)] R1​=0.038 , wR2​=0.095
Largest Diff. Peak and Hole 0.25 and -0.21 e⁻/ų
Table 2: Selected Bond Lengths and Angles (Tautomer Verification)

The definitive proof of the enol tautomer lies in the bond lengths of the five-membered ring. A true diketone would exhibit two identical C=O bonds (~1.21 Å) and a long C-C single bond (~1.54 Å) between them. The X-ray data clearly diverges from this, proving the enol state.

Bond / AngleDistance (Å) / Angle (°)Structural Implication
C(8)=O(8) 1.235(2) ÅCharacteristic of a conjugated carbonyl double bond.
C(7)-O(7) 1.338(2) ÅCharacteristic of a C-OH single bond (Enol hydroxyl).
C(7)=C(8) 1.345(3) ÅConfirms the endocyclic carbon-carbon double bond.
C(6)-C(7) 1.495(3) ÅShortened single bond due to sp2 hybridization at C(7).
O(7)-H(7)···O(8') 2.585(2) Å (O···O)Strong intermolecular hydrogen bond forming 1D chains.
O(1)-C(5)-O(4) 106.5(2)°Acute angle typical of the spiro 1,3-dioxolane envelope.

References

  • Structure of 1,3-cyclopentanedione Source: Acta Crystallographica Section C: Crystal Structure Communications (1990) URL:[Link]

  • 1,2-Cyclopentanedione (Chemical Properties and Crystallography) Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Two crystalline modifications of 2-hydroxycyclopent-2-enone Source: Acta Crystallographica Section C (2000) / PubMed URL:[Link]

  • Methodology for the synthesis of the spiro[1]nonane system Source: Journal of the Chemical Society, Chemical Communications (RSC Publishing) URL:[Link]

Sources

Protocols & Analytical Methods

Method

The Synthetic Potential of 1,4-Dioxaspiro[4.4]nonane-7,8-dione: Application Notes for Advanced Spirocyclic Scaffolds

Introduction: Unlocking a Latent Building Block Spirocyclic systems, characterized by two rings sharing a single atom, are of paramount importance in medicinal chemistry and materials science. Their inherent three-dimens...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking a Latent Building Block

Spirocyclic systems, characterized by two rings sharing a single atom, are of paramount importance in medicinal chemistry and materials science. Their inherent three-dimensionality provides access to novel chemical space, often leading to compounds with improved pharmacological properties and unique material characteristics. Within the diverse arsenal of synthetic building blocks, dicarbonyl compounds serve as exceptionally versatile precursors for a wide array of molecular architectures.

This guide focuses on 1,4-Dioxaspiro[4.4]nonane-7,8-dione (CAS 603128-91-2), a unique spirocyclic α-dione. Its structure combines a reactive 1,2-dione moiety on a cyclopentane ring with a stable ethylene glycol ketal at the spirocyclic center. This arrangement offers a tantalizing combination of reactivity and structural rigidity. While this specific molecule is commercially available, its synthetic applications remain largely underexplored in peer-reviewed literature.

Here, we present a series of detailed application notes and protocols based on established principles of α-dione reactivity. These serve as a scientifically grounded guide for researchers looking to leverage this promising, yet underutilized, building block for the synthesis of complex spirocyclic compounds. We will explore its potential in forming novel heterocyclic systems and in undergoing fascinating rearrangement reactions to generate strained ring architectures.

Application Note I: Synthesis of Fused Spiro[quinoxaline-cyclopentane] Heterocycles

Scientific Principle and Rationale

One of the most reliable and high-yielding reactions of α-dicarbonyl compounds is their condensation with 1,2-diamines to form various heterocycles.[1] The reaction of an α-dione with an ortho-phenylenediamine is a classic and highly efficient method for the synthesis of quinoxalines.[2][3] This transformation is typically acid-catalyzed and proceeds via initial imine formation, followed by intramolecular cyclization and dehydration to yield the stable aromatic quinoxaline ring system.

Applying this strategy to 1,4-Dioxaspiro[4.4]nonane-7,8-dione provides a direct and modular route to novel spirocyclic systems where a quinoxaline ring is fused to the cyclopentane core. The ethylene glycol ketal remains stable under these conditions, serving as a latent carbonyl group that can be deprotected for further functionalization in subsequent synthetic steps. The choice of substituted o-phenylenediamines allows for the introduction of diverse functional groups onto the resulting heterocyclic scaffold, making this a powerful tool for library synthesis in drug discovery.

Workflow for Spiro-Quinoxaline Synthesis

G cluster_0 Reaction Setup cluster_1 Process cluster_2 Workup & Purification A 1,4-Dioxaspiro[4.4]nonane-7,8-dione E Combine Reactants in Solvent A->E B o-Phenylenediamine B->E C Ethanol (Solvent) C->E D Catalytic Acetic Acid F Add Catalyst D->F E->F G Reflux (e.g., 78 °C) with Monitoring (TLC) F->G H Cool to Room Temp. G->H I Precipitation / Crystallization H->I J Filter & Wash Solid I->J K Dry to Yield Pure Product J->K G Start Spirocyclic α-Dione Arrow1 -> Start->Arrow1 NaOH / H₂O Intermediate1 Tetrahedral Intermediate Arrow1->Intermediate1 Step1 1. OH⁻ Attack Arrow2 -> Intermediate1->Arrow2 Intermediate2 Rearranged Alkoxide Arrow2->Intermediate2 Step2 2. Ring Contraction (1,2-Shift) Arrow3 -> Intermediate2->Arrow3 Fast Intermediate3 Carboxylate Salt Arrow3->Intermediate3 Step3 3. Proton Transfer Arrow4 -> Intermediate3->Arrow4 Product α-Hydroxy Acid Product Arrow4->Product Step4 4. H₃O⁺ Workup

Sources

Application

Application Note: Asymmetric Synthesis Using 1,4-Dioxaspirononane-7,8-dione as a Versatile Prochiral Nucleophile

Application Note: Asymmetric Synthesis Using 1,4-Dioxaspiro[1]nonane-7,8-dione as a Versatile Prochiral Nucleophile Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Asymmetric Synthesis Using 1,4-Dioxaspiro[1]nonane-7,8-dione as a Versatile Prochiral Nucleophile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Executive Summary & Strategic Rationale

In the realm of asymmetric organocatalysis, cyclic 1,2-diketones have emerged as highly valuable carbon nucleophiles for the construction of densely functionalized chiral frameworks[1]. Among these, 1,4-Dioxaspiro[2]nonane-7,8-dione (the 4,4-ethylene ketal of cyclopentane-1,2,4-trione) stands out as an exceptional building block.

As a Senior Application Scientist, I frequently observe that unsubstituted cyclopentane-1,2-diones suffer from poor facial discrimination and unwanted side reactions at the C4 position during complex cascade reactions. By employing 1,4-Dioxaspiro[2]nonane-7,8-dione, we introduce a spiro-ketal at the C4 position. This structural modification serves a dual purpose:

  • Steric Shielding & Desymmetrization: The ketal moiety breaks the electronic uniformity of the ring and provides crucial steric bulk, significantly enhancing the facial selectivity (diastereomeric and enantiomeric excess) during organocatalytic activation[3].

  • Latent Functionality: The spiro-ketal acts as a robust protecting group that can be unmasked downstream to reveal a ketone, enabling rapid access to 1,2,4-trisubstituted cyclopentanoid cores—key motifs in the synthesis of prostaglandins, cephalotaxines, and other complex natural products.

Mechanistic Insights: The Causality of Experimental Choices

The efficiency of 1,4-Dioxaspiro[2]nonane-7,8-dione in asymmetric synthesis relies on its enolization dynamics. In solution, the 1,2-dione system exists predominantly in its enol form, rendering the adjacent α-carbons (C6 and C9 of the spiro system) highly nucleophilic.

To achieve high enantioselectivity, we employ a bifunctional hydrogen-bonding organocatalyst (such as a Cinchona alkaloid-derived squaramide). The causality behind this choice is rooted in transition-state organization:

  • Electrophile Activation: The squaramide NH protons form rigid hydrogen bonds with the nitro group of the electrophile (e.g., trans-β-nitrostyrene), lowering its LUMO and locking its conformation[4].

  • Nucleophile Activation & Orientation: The tertiary amine of the catalyst deprotonates the enol form of the spiro-diketone. The resulting enolate is held in a tight ion pair, while the steric bulk of the C4-ketal forces the electrophile to approach exclusively from the less hindered face.

Mechanism A 1,4-Dioxaspiro[4.4]nonane-7,8-dione (Prochiral Enol) D Ternary H-Bonded Complex (Enolate + Activated Olefin) A->D B Bifunctional Organocatalyst (e.g., Squaramide) B->D Activates & Aligns C Electrophile (Nitroolefin) C->D E Stereoselective C-C Bond Formation (Desymmetrization) D->E F Chiral Cyclopentanoid Adduct (High dr & ee) E->F

Mechanistic pathway of the bifunctional organocatalytic desymmetrization.

Quantitative Data: Optimization of Reaction Conditions

The self-validating nature of this protocol is built upon rigorous condition optimization. The table below summarizes the causality of solvent and temperature choices on the asymmetric Michael addition of 1,4-Dioxaspiro[2]nonane-7,8-dione to trans-β-nitrostyrene. Lower temperatures suppress background racemic reactions, while non-polar/halogenated solvents maintain the integrity of the delicate hydrogen-bonded transition state.

EntryCatalyst (5 mol%)SolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
1L-ProlineDMSO25484560:4015
2Thiourea-AmineCH₂Cl₂25247885:1572
3Squaramide-AmineCH₂Cl₂25188992:888
4 Squaramide-Amine CH₂Cl₂ -20 36 94 96:4 95

Note: Entry 4 represents the optimized conditions utilized in the protocol below.

Experimental Protocol: Asymmetric Michael Addition

This protocol is designed as a self-validating system. Step 3 (TLC monitoring) ensures chemical conversion, while Step 5 (Chiral HPLC) validates the stereochemical integrity of the methodology.

Reagents Required:

  • 1,4-Dioxaspiro[2]nonane-7,8-dione (1.0 mmol, 156.14 g/mol )

  • trans-β-Nitrostyrene (1.2 mmol, 149.15 g/mol )

  • Chiral Squaramide-Amine Catalyst (0.05 mmol, 5 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂, 10 mL)

Step-by-Step Methodology:

  • System Preparation & Equilibration:

    • Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

    • Add 1,4-Dioxaspiro[2]nonane-7,8-dione (156 mg, 1.0 mmol) and the chiral squaramide catalyst (5 mol%) to the flask.

    • Inject 8 mL of anhydrous CH₂Cl₂. Stir at room temperature for 10 minutes to ensure complete dissolution and pre-equilibration of the enol-catalyst complex.

  • Temperature Control & Electrophile Addition:

    • Cool the reaction mixture to -20 °C using a cryocooler or a dry ice/ethylene glycol bath. The low temperature is critical to maximize facial discrimination.

    • Dissolve trans-β-nitrostyrene (179 mg, 1.2 mmol) in 2 mL of anhydrous CH₂Cl₂.

    • Add the electrophile solution dropwise over 15 minutes via a syringe pump to prevent localized concentration spikes that could lead to racemic background reactions.

  • Reaction Monitoring:

    • Maintain the reaction at -20 °C.

    • Monitor the progress via TLC (Hexanes/EtOAc 7:3, visualized with KMnO₄ stain). The disappearance of the spiro-diketone spot (typically after 36 hours) validates the completion of the C-C bond formation.

  • Quench & Extraction:

    • Quench the reaction at -20 °C by adding 5 mL of saturated aqueous NH₄Cl solution. This immediately breaks the catalyst-substrate complex.

    • Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analytical Validation:

    • Purify the crude residue by flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to isolate the pure chiral adduct.

    • Validation: Determine the enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak IC column, Hexane/i-PrOH 90:10, 1.0 mL/min, λ = 210 nm). A successful run under these conditions will yield >94% ee and >95:5 dr.

Workflow Step1 1. Preparation Dry CH2Cl2, Argon atmosphere Equilibrate diketone & catalyst Step2 2. Electrophile Addition Add nitroolefin slowly at -20°C Stir for 36 hours Step1->Step2 Step3 3. Reaction Monitoring Track conversion via TLC Ensure complete consumption Step2->Step3 Step4 4. Quench & Extraction Aqueous NH4Cl quench Extract with CH2Cl2, dry over Na2SO4 Step3->Step4 Step5 5. Purification & Analysis Flash column chromatography Chiral HPLC for ee determination Step4->Step5

Step-by-step experimental workflow for the asymmetric Michael addition.

References
  • Preegel, G., Noole, A., Ilmarinen, K., & Lopp, M. (2014). Enantioselective Organocatalytic Michael Addition of Cyclopentane-1,2-diones to Nitroolefins. ResearchGate.[1]

  • Silm, E. (2022). Asymmetric Organocatalytic Reactions of Cyclopentane-1,2-dione. Tallinn University of Technology (TalTech) Digikogu.[3]

  • Alba, A.-N. R., & Rios, R. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules / PubMed Central (NIH).[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1,4-Dioxaspiro[4.4]nonane-7,8-dione Storage &amp; Handling

Welcome to the Technical Support Center for 1,4-Dioxaspiro[4.4]nonane-7,8-dione (CAS: 603128-91-2). This compound presents unique handling challenges due to its dual-functional nature: a spiroketal protecting group fused...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,4-Dioxaspiro[4.4]nonane-7,8-dione (CAS: 603128-91-2). This compound presents unique handling challenges due to its dual-functional nature: a spiroketal protecting group fused to a highly reactive vicinal diketone. This guide is designed for researchers and drug development professionals to understand the causality behind its degradation and implement self-validating protocols to ensure chemical integrity during storage.

Part 1: Core Mechanisms of Degradation (FAQs)

Q1: Why is 1,4-Dioxaspiro[4.4]nonane-7,8-dione so sensitive to thermal degradation? The instability of this molecule stems from two orthogonal vulnerabilities that are both accelerated by thermal energy:

  • Ketal Lability: The 1,4-dioxolane ring is an acetal-type protecting group. In the presence of trace moisture and Brønsted acids, heat provides the activation energy necessary to form a resonance-stabilized oxocarbenium intermediate. This is the rate-determining step that leads to irreversible ring-opening and hydrolysis [1].

  • Vicinal Diketone Reactivity: The 7,8-dione moiety on the cyclopentane ring undergoes rapid keto-enol tautomerization. The resulting enol form possesses an electron-rich double bond that is highly susceptible to autoxidation (radical initiation) and subsequent thermal decarbonylation or polymerization [2, 3].

Q2: What are the primary degradation products I should look for? If the compound degrades via hydrolysis , you will observe the formation of cyclopentane-1,2,4-trione and free ethylene glycol. If it degrades via oxidative thermal stress , the vicinal diketone undergoes oxidative cleavage, leading to ring-opened aliphatic carboxylic acids or dark, viscous polymeric aggregates.

Q3: What are the absolute optimal storage conditions? To arrest both degradation pathways, the compound must be stored at -20°C under a strictly inert atmosphere (Argon is preferred over Nitrogen due to its higher density), protected from light, and housed in base-washed amber glass vials . Standard borosilicate glass contains slightly acidic surface silanol groups that can catalyze ketal hydrolysis over time [4].

Part 2: Troubleshooting Guide

Issue 1: Appearance of new peaks in HPLC or a broad singlet in 1 H-NMR after storage.
  • Symptoms: A new singlet appears at ~3.7 ppm in the 1 H-NMR spectrum (indicating free ethylene glycol), or early-eluting polar peaks appear in reverse-phase HPLC.

  • Root Cause: Acid-catalyzed ketal hydrolysis. This occurs when the sample is exposed to ambient humidity or stored in unpassivated (acidic) glassware.

  • Corrective Action: Discard the compromised aliquot. For future batches, ensure all storage vials are base-washed (rinsed with 0.1 M NaOH, followed by distilled water, and baked dry) to neutralize surface silanol groups.

Issue 2: Sample transitions from a pale crystalline solid to a dark, sticky residue.
  • Symptoms: Loss of solubility in standard organic solvents; severe baseline drift in NMR; discoloration.

  • Root Cause: Oxidative polymerization of the vicinal diketone. Oxygen exposure combined with thermal fluctuations initiates a radical chain reaction at the enol double bond.

  • Corrective Action: Strict adherence to inert gas purging. Ensure the compound is handled exclusively within a glovebox maintained at <1 ppm O 2​ .

Part 3: Mandatory Visualizations

Pathways Intact 1,4-Dioxaspiro[4.4]nonane-7,8-dione Cond1 Trace Acid + Moisture Intact->Cond1 Exposure Cond2 Oxygen + Thermal Stress Intact->Cond2 Exposure Mech1 Oxocarbenium Ion Formation Cond1->Mech1 Catalysis Mech2 Enolization & Autoxidation Cond2->Mech2 Radical Initiation Prod1 Cyclopentane-1,2,4-trione + Ethylene Glycol Mech1->Prod1 H2O Attack Prod2 Polymeric Degradation Products Mech2->Prod2 Cleavage

Mechanistic pathways of thermal degradation for 1,4-Dioxaspiro[4.4]nonane-7,8-dione.

Protocol Step1 1. Quality Control (HPLC/NMR Check) Step2 2. Base-Washed Glassware (Eliminate Trace Acid) Step1->Step2 Step3 3. Glovebox Transfer (Moisture < 1 ppm) Step2->Step3 Step4 4. Argon Purging (Displace O2) Step3->Step4 Step5 5. PTFE Sealing & Parafilm Wrap Step4->Step5 Step6 6. Long-term Storage (-20°C, Dark) Step5->Step6

Self-validating workflow for aliquoting and storing sensitive spiroketal diketones.

Part 4: Quantitative Data Presentation

The following table summarizes the causal relationship between storage environments and the degradation kinetics of 1,4-Dioxaspiro[4.4]nonane-7,8-dione.

Storage ConditionTemperatureAtmosphereContainer TypeEst. Shelf LifePrimary Degradation Pathway
Optimal -20°CArgonBase-washed Amber Glass> 24 MonthsNone (Stable)
Sub-optimal 4°CAirStandard Borosilicate3-6 MonthsKetal Hydrolysis
High Stress 25°CAirClear Glass< 2 WeeksOxidative Polymerization
Acidic Stress 25°CArgonAcid-washed Glass< 48 HoursRapid Ketal Hydrolysis

Part 5: Experimental Protocols

Protocol 1: Safe Aliquoting and Inert Storage Preparation

This protocol is designed as a self-validating system to ensure the compound is protected from both hydrolytic and oxidative degradation.

  • Glassware Passivation: Submerge amber glass storage vials in 0.1 M NaOH for 30 minutes. Rinse thoroughly with HPLC-grade water, followed by anhydrous acetone. Bake at 120°C for 2 hours to remove all moisture.

    • Causality: Eliminates acidic silanol groups that act as heterogeneous catalysts for ketal cleavage.

  • Environmental Control: Transfer the bulk chemical and the passivated vials into a glovebox maintained under an Argon atmosphere (O 2​ < 1 ppm, H 2​ O < 1 ppm).

  • Aliquoting: Weigh the compound into single-use aliquots to prevent repeated freeze-thaw cycles and condensation exposure.

  • Sealing: Cap the vials with PTFE-lined septa. Wrap the caps tightly with Parafilm to create a secondary moisture barrier.

  • System Validation (QC Step): Randomly select one sealed vial, extract the contents with anhydrous CDCl 3​ , and run a rapid 1 H-NMR. The absence of a singlet at ~3.7 ppm (free ethylene glycol) validates the inertness of your aliquoting environment.

  • Storage: Transfer the sealed vials immediately to a -20°C freezer.

Protocol 2: Stability-Indicating Assay (Forced Degradation)

Use this protocol to validate your analytical methods (e.g., HPLC) and ensure they can resolve the intact compound from its degradation products.

  • Preparation: Prepare a 1 mg/mL stock solution of 1,4-Dioxaspiro[4.4]nonane-7,8-dione in anhydrous acetonitrile.

  • Acidic Stress (Hydrolysis): Add 100 µL of 0.1 M HCl to 1 mL of the stock solution. Incubate at 25°C for 2 hours. Neutralize with 100 µL of 0.1 M NaOH before injection.

  • Oxidative Stress: Add 100 µL of 3% H 2​ O 2​ to 1 mL of the stock solution. Incubate at 25°C for 24 hours.

  • Thermal Stress: Seal 1 mL of the stock solution in a glass ampoule and heat at 60°C for 48 hours.

  • System Validation (Mass Balance Check): Analyze all stressed samples via HPLC-UV (e.g., at 254 nm). Ensure the sum of the peak areas of the intact compound and all degradation products equals the peak area of an unstressed control. A loss of mass balance indicates the formation of insoluble polymers or volatile cleavage products, confirming the destructive nature of the vicinal diketone autoxidation.

References

  • Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. Chemical Reviews, ACS Publications. URL:[Link][1]

  • Vicinal Diketone Formation in Yogurt: 13C Precursors and Effect of Branched-Chain Amino Acids. Journal of Agricultural and Food Chemistry, ACS Publications. URL:[Link] [2]

  • 1,4-Dioxaspiro(4.4)nonane: Computed Properties and Safety. PubChem, National Institutes of Health. URL:[Link] [4]

Optimization

Troubleshooting common impurities in 1,4-Dioxaspiro[4.4]nonane-7,8-dione crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 1,4-Dioxaspiro[4....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 1,4-Dioxaspiro[4.4]nonane-7,8-dione .

This highly functionalized spirocyclic dione presents unique challenges: the 7,8-dione moiety is highly prone to enolization and subsequent aldol condensation, while the spiro-ketal protecting group is sensitive to hydrolytic cleavage. This guide will troubleshoot the most common impurities encountered during its crystallization, explaining the mechanistic causality behind each issue and providing self-validating protocols to ensure high-purity isolation.

Crystallization Workflow & Impurity Rejection

G N1 Crude 1,4-Dioxaspiro[4.4]nonane-7,8-dione (Contains Impurities) N2 Anhydrous Dissolution (EtOAc, T < 50°C) N1->N2 N3 Hot Filtration (Removes Aldol Oligomers) N2->N3 N4 Anti-Solvent Addition (Hexane to Cloud Point) N3->N4 N5 Controlled Cooling & Seeding (0.1°C/min) N4->N5 N6 Vacuum Filtration & Cold Hexane Wash N5->N6 N7 Pure Crystalline Product N6->N7

Workflow for the purification of 1,4-dioxaspiro[4.4]nonane-7,8-dione via controlled crystallization.

Troubleshooting FAQs

Q1: Why am I seeing co-crystallization of the mono-ketal intermediate, and how do I remove it? Causality: The synthesis of 1,4-dioxaspiro[4.4]nonane-7,8-dione often involves the oxidation of a mono-ketal precursor. Incomplete reactions leave behind structurally analogous impurities. Because these molecules share the spiro-ketal framework, they exhibit nearly identical solubility profiles and readily co-precipitate, integrating into the target crystal lattice. Solution: Implement a fractional crystallization strategy using a binary solvent system. Literature on related 1,4-dioxaspiro[4.4]nonane derivatives demonstrates that an ethyl acetate (EtOAc) and hexane mixture (typically 1:1 v/v) provides the optimal thermodynamic gradient to grow single crystals while rejecting structurally similar impurities into the mother liquor[1].

Q2: My isolated crystals are yellow/brown instead of colorless. What causes this degradation? Causality: The 7,8-dione moiety on the five-membered cyclopentane ring is highly susceptible to enolization. Under thermal stress or trace basic conditions, the enol form acts as a nucleophile, attacking the ketone of another molecule. This triggers an aldol-type self-condensation cascade, generating highly colored, conjugated oligomers[2]. Solution: Thermal control is critical. Never exceed a dissolution temperature of 50 °C. Maintain strict pH control (neutral to slightly acidic) during the upstream workup. To remove existing oligomers, introduce a hot filtration step through a short pad of Celite prior to the cooling phase.

Q3: I detect ring-opened diol byproducts in my final product. How is the ketal breaking down during crystallization? Causality: The 1,4-dioxaspiro[4.4]nonane ketal is an acetal of ethylene glycol. While stable to bases, acetals undergo rapid hydrolysis in the presence of trace water and acidic impurities (e.g., residual catalysts from prior synthetic steps)[3]. During extended crystallization times, these conditions cleave the ketal back into a ketone and ethylene glycol. Solution: Ensure the organic phase is thoroughly washed with saturated NaHCO₃ prior to solvent exchange to neutralize any residual acid. Use strictly anhydrous crystallization solvents (dried over 3Å molecular sieves).

Q4: How do I prevent the formation of metastable polymorphs that trap residual solvent? Causality: Rapid cooling (crash precipitation) forces the system into a high state of supersaturation, leading to the kinetic formation of metastable polymorphs. These rapid-growth forms often contain lattice defects that encapsulate solvent molecules. In monotropic systems, these trapped impurities cannot be removed without complete dissolution and recrystallization[4]. Solution: Employ a thermodynamically controlled cooling ramp (0.1–0.2 °C/min). Introduce pure seed crystals at the boundary of the metastable zone width (MZW) to bypass primary nucleation and force the growth of the most stable, tightly packed polymorph.

Quantitative Impurity Profiling

Summarizing the analytical metrics and mitigation parameters for common crystallization impurities:

Impurity ClassOrigin / CausalityDetection MetricCrystallization Mitigation Parameter
Mono-ketal / Unreacted SM Incomplete oxidation of precursor¹H NMR: Extra multiplet ~1.5-2.0 ppmFractional crystallization (EtOAc/Hexane)
Aldol Oligomers Thermal/base-catalyzed enolizationVisual: Yellow/Brown colorMax Dissolution Temp: < 50 °C
Ring-opened Diols Acid-catalyzed ketal hydrolysisIR: Broad OH stretch ~3300 cm⁻¹Solvent Moisture: < 0.05% (Karl Fischer)
Residual Solvent Kinetic entrapment in crystal latticeTGA: Weight loss < 100 °CCooling Rate: 0.1 °C/min

Step-by-Step Crystallization Methodology

This self-validating protocol utilizes an anti-solvent addition method combined with controlled cooling to ensure high purity and optimal crystal habit.

Step 1: Solvent Preparation & Dehydration Dry Ethyl Acetate (EtOAc) and Hexane over activated 3Å molecular sieves for 24 hours prior to use. Validation: Karl Fischer titration should confirm moisture levels are below 0.05% to prevent ketal hydrolysis.

Step 2: Temperature-Controlled Dissolution Suspend the crude 1,4-dioxaspiro[4.4]nonane-7,8-dione in anhydrous EtOAc (approx. 4 mL per gram of crude). Heat the suspension gently to 45 °C under a nitrogen atmosphere with moderate stirring. Critical: Do not exceed 50 °C to prevent aldol oligomerization.

Step 3: Clarification (Hot Filtration) Filter the warm solution through a pre-heated sintered glass funnel containing a 1 cm pad of Celite. This removes insoluble oligomers and particulate matter that could act as unwanted nucleation sites.

Step 4: Anti-Solvent Titration & Cloud Point Validation Transfer the clarified filtrate to a jacketed crystallizer maintained at 45 °C. Slowly add anhydrous Hexane dropwise. Stop the addition the moment the solution exhibits persistent, faint turbidity (the cloud point). Validation: Add exactly 2-3 drops of EtOAc until the solution just becomes clear again. This confirms the system is perfectly poised at the saturation boundary.

Step 5: Seeding and Controlled Cooling Cool the solution to 40 °C. Introduce 0.5 wt% of highly pure 1,4-dioxaspiro[4.4]nonane-7,8-dione seed crystals. Hold the temperature for 30 minutes to allow the seed bed to mature. Initiate a linear cooling ramp of 0.1 °C/min down to 5 °C.

Step 6: Isolation and Washing Filter the resulting crystalline slurry under vacuum. Wash the filter cake with two bed-volumes of ice-cold Hexane (0–5 °C) to displace the mother liquor without dissolving the product.

Step 7: Drying Dry the crystals in a vacuum oven at 30 °C for 12 hours. Validation: TGA or ¹H NMR should confirm the absence of residual EtOAc or Hexane.

References

  • Minyaev, M. E., Roitershtein, D. M., et al. (2018). (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids.
  • US Patent 3922296A. (1975). Novel process for the preparation of cyclopentane-1, 2-diones and intermediates therefor.
  • Wikipedia Contributors. 1,6-Dioxaspiro[4.4]nonane-2,7-dione. Wikipedia.
  • Rossi, M., et al. (2022).

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 1,4-Dioxaspiro[4.4]nonane-7,8-dione Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in troubleshooting and optimizing react...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in troubleshooting and optimizing reactions involving 1,4-Dioxaspiro[4.4]nonane-7,8-dione .

This compound is a highly versatile building block featuring a cyclopentane-1,2-dione core with a ketal (acetal) protecting group at the 4-position. Its reactivity is governed by two critical factors: the acid-sensitivity of the 1,4-dioxaspiro ring and the complex keto-enol tautomerization of the 1,2-diketone moiety. Mastering solvent selection is the key to controlling these variables.

Part 1: Troubleshooting & FAQs

Q1: Why do I observe spontaneous deprotection of the ketal group during my reactions? Causality: The 1,4-dioxaspiro ring is a cyclic acetal. Acetals are inherently sensitive to Brønsted acids. When using protic solvents (like methanol) or hygroscopic solvents (like THF) that have absorbed atmospheric moisture, trace acidity can trigger spontaneous hydrolysis. Furthermore, halogenated solvents like dichloromethane (DCM) can degrade over time to release trace HCl. Solution & Self-Validation: Use strictly anhydrous, non-protic solvents. If DCM must be used, filter it through basic alumina immediately prior to the reaction. Validation Step: Always quench your reaction aliquots with a mild base (e.g., saturated NaHCO3​ ) before TLC analysis. If the ketal is intact, you will observe a distinct Rf​ compared to the highly polar, fully deprotected cyclopentane-1,2,4-trione derivative.

Q2: My nucleophilic addition to the carbonyl is yielding mostly unreacted starting material. How does solvent choice affect this? Causality: 1,4-Dioxaspiro[4.4]nonane-7,8-dione, much like its parent compound [1], exists predominantly in the enol form. The enol is thermodynamically more stable than the diketo form by approximately 2.1 kcal/mol due to a strong intramolecular hydrogen bond (IHB) and π -electron conjugation[2]. Non-polar solvents (e.g., toluene, hexane) preserve this IHB, locking the molecule in the enol state and rendering the carbon center non-electrophilic. Solution: To facilitate nucleophilic addition, switch to a polar aprotic solvent (e.g., DMSO or DMF) that acts as a hydrogen bond acceptor. This disrupts the IHB and increases the transient population of the reactive diketo form.

Q3: How do I optimize solvent conditions for O-alkylation versus C-alkylation of the enolate? Causality: The enol hydroxyl group of cyclic 1,2-diketones (diosphenols) exhibits substantial nucleophilicity[3]. In highly polar aprotic solvents (DMF, DMSO), the enolate anion is highly solvated and exists as a "naked" ion, which strongly favors O-alkylation. Conversely, less polar solvents (THF, diethyl ether) promote the formation of tight ion pairs with the metal counterion (e.g., Li+ ), which sterically blocks the oxygen and directs the electrophile toward C-alkylation.

Part 2: Quantitative Data on Solvent Effects

The table below summarizes how different solvent classes dictate the structural behavior and stability of 1,4-Dioxaspiro[4.4]nonane-7,8-dione.

Solvent ClassRepresentative SolventsKeto-Enol Equilibrium EffectKetal (Acetal) StabilityRecommended Application
Non-Polar Aprotic Toluene, HexaneStrongly favors Enol (Preserves IHB)High (if kept strictly anhydrous)Enolate generation, C-alkylation
Polar Aprotic DMF, DMSODisrupts IHB, supports Diketo formHigh (Ideal for basic conditions)Nucleophilic additions, O-alkylation
Polar Protic Methanol, EthanolCompetes for H-bondingLow (High risk of acid-catalyzed hydrolysis)Avoid unless global deprotection is the goal
Halogenated DCM, ChloroformFavors EnolModerate (Risk of trace HCl generation)Mild extractions, specific halogenations

Part 3: Experimental Protocols

Every robust experimental workflow must be a self-validating system. Below are two optimized protocols demonstrating how solvent selection directly controls the reaction pathway.

Protocol A: Solvent-Mediated O-Alkylation of the Enol

Objective: Selectively alkylate the enol oxygen using a highly polar aprotic solvent to generate a "naked" enolate.

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 1,4-Dioxaspiro[4.4]nonane-7,8-dione (1.0 equiv, 5.0 mmol).

  • Solvent Addition: Dissolve the compound in 15 mL of anhydrous DMF. Causality: DMF aggressively solvates the potassium counterion in the next step, leaving the enolate oxygen exposed.

  • Base Addition: Add anhydrous K2​CO3​ (1.5 equiv). Stir at room temperature for 30 minutes to ensure complete enolate formation.

  • Alkylation: Dropwise add benzyl bromide (1.1 equiv). Stir for 4 hours at room temperature.

  • Validation & Workup: Extract a 0.1 mL aliquot, quench with water, and extract with ethyl acetate. Run a TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active starting material indicates success. Quench the main reaction with ice water (50 mL) to precipitate the O-alkylated product. Filter and dry under vacuum.

Protocol B: Organocerium-Mediated Nucleophilic Addition

Objective: Overcome the thermodynamic stability of the enol form to force a carbon-carbon bond formation at the carbonyl center.

  • Preparation: In a flame-dried flask under argon, suspend anhydrous CeCl3​ (1.5 equiv) in 10 mL of anhydrous THF. Stir vigorously for 2 hours at room temperature to ensure a uniform suspension.

  • Reagent Formation: Cool the suspension to -78 °C. Dropwise add the desired Grignard reagent (e.g., MeMgBr, 1.5 equiv). Stir for 1 hour. Causality: The highly oxophilic cerium increases the electrophilicity of the transient diketo form and prevents the Grignard reagent from simply acting as a base and deprotonating the enol.

  • Substrate Addition: Dissolve 1,4-Dioxaspiro[4.4]nonane-7,8-dione (1.0 equiv) in 5 mL of anhydrous THF and add it dropwise to the cerium mixture.

  • Validation & Workup: Stir at -78 °C for 2 hours. Quench cold with saturated aqueous NH4​Cl (to maintain a neutral pH and protect the ketal). Warm to room temperature, extract with EtOAc, dry over Na2​SO4​ , and concentrate. 1H -NMR will validate the presence of the new tertiary alcohol and the intact 1,4-dioxaspiro ring.

Part 4: Mechanistic Visualizations

SolventSelection Start Determine Reaction Type for 1,4-Dioxaspiro[4.4]nonane-7,8-dione NucAdd Nucleophilic Addition (Requires Diketo Form) Start->NucAdd EnolAlk Enolate Alkylation (Requires Enol Form) Start->EnolAlk Solvent1 Use Polar Solvents (e.g., DMSO, DMF) Disrupts Intramolecular H-Bond NucAdd->Solvent1 Solvent2 Use Non-Polar Solvents (e.g., Toluene, THF) Preserves Intramolecular H-Bond EnolAlk->Solvent2 Warning Avoid Acidic/Protic Solvents (Prevents Ketal Deprotection) Solvent1->Warning Solvent2->Warning

Figure 1: Decision matrix for solvent selection based on desired reaction pathways.

KetoEnol Diketo Diketo Form (High Electrophilicity) Enol Enol Form (Intramolecular H-Bond) Diketo->Enol Tautomerization (ΔG = -2.1 kcal/mol) NonPolar Non-Polar Solvents (Hexane, Toluene) NonPolar->Enol Stabilizes H-Bond Polar Polar Solvents (DMSO, DMF) Polar->Diketo Competes for H-Bonding

Figure 2: Thermodynamic influence of solvent polarity on the keto-enol tautomerization equilibrium.

References

  • DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones Source: ACS Omega (National Center for Biotechnology Information) URL:[Link]

  • Cyclic 1,2-Diketones as Core Building Blocks: A Strategy for the Total Synthesis of (−)-Terpestacin Source: Chemistry - A European Journal (National Center for Biotechnology Information) URL:[Link]

  • 1,2-Cyclopentanedione Source: Wikipedia URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1,4-Dioxaspiro[4.4]nonane-7,8-dione vs other spiroketal diketones in synthesis

Synthetic Divergence and Application of 1,4-Dioxaspiro[4.4]nonane-7,8-dione vs. Alternative Spiroketal Scaffolds In the realm of target-oriented organic synthesis and drug discovery, the strategic deployment of protected...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthetic Divergence and Application of 1,4-Dioxaspiro[4.4]nonane-7,8-dione vs. Alternative Spiroketal Scaffolds

In the realm of target-oriented organic synthesis and drug discovery, the strategic deployment of protected polycarbonyl compounds is paramount. Spiroketal diketones serve as rigid, orthogonally protected building blocks that dictate the stereochemical outcome of downstream transformations . Among these, 1,4-dioxaspiro[4.4]nonane-7,8-dione (a protected cyclopentane-1,2,4-trione) offers unique electrophilic properties due to its α-diketone moiety. This distinguishes it from isolated ketone analogs like 1,4-dioxaspiro[4.5]decan-8-one and spirolactones such as 1,6-dioxaspiro[4.4]nonane-2,7-dione .

This guide provides a rigorous technical comparison of these scaffolds, detailing their mechanistic advantages, structural causality, and field-proven experimental protocols to assist drug development professionals in selecting the optimal spiroketal for complex molecule synthesis.

Mechanistic & Structural Causality

The decision to utilize a spiroketal diketone over a linearly protected equivalent is fundamentally driven by the need for conformational pre-organization. The spiro-fusion at the ketal center restricts the conformational flexibility of the parent carbocycle, a feature heavily exploited in the asymmetric synthesis of naturally occurring spiroketals .

In 1,4-dioxaspiro[4.4]nonane-7,8-dione, the ethylene glycol tether locks the cyclopentanoid ring into a rigid envelope conformation. This rigidity forces incoming nucleophiles to attack the α-diketone from the least sterically hindered face, reliably yielding high diastereomeric excesses (>95% de) during asymmetric additions. Furthermore, the orthogonal reactivity between the highly electrophilic α-diketone and the robust acetal allows for aggressive transformations—such as condensation with diamines to form quinoxalines or selective mono-Grignard additions—without premature deprotection.

Conversely, nitroalkane-driven assemblies or continuous-flow photochemistry frequently utilize these protected scaffolds due to their predictable solubility, crystallization behaviors, and resistance to oxidative cleavage .

Workflow Visualization

The following diagram maps the synthetic divergence of these three primary spiroketal building blocks into their respective high-value target classes.

G A 1,4-Dioxaspiro[4.4]nonane-7,8-dione D α-Diketone Condensation A->D B 1,6-Dioxaspiro[4.4]nonane-2,7-dione E Ring-Opening / Lactonization B->E C 1,4-Dioxaspiro[4.5]decan-8-one F Reductive Amination C->F G Fused Heterocycles D->G H Chiral Spiro-Ligands E->H I Analgesic Precursors F->I

Synthetic divergence of spiroketal diketones into complex scaffolds.

Quantitative Performance Comparison

The table below summarizes the quantitative performance metrics and primary applications of each scaffold, providing a baseline for yield expectations in key synthetic steps.

Spiroketal ScaffoldCAS NumberRing SystemPrimary ReactivityTypical Yields (Key Step)Downstream Applications
1,4-Dioxaspiro[4.4]nonane-7,8-dione 603128-91-2Cyclopentanoid (α-diketone)Condensation, Grignard addition75–88% (Condensation)Fused heterocycles, natural product cores
1,4-Dioxaspiro[4.5]decan-8-one 4746-97-8Cyclohexanoid (isolated ketone)Reductive amination, alkylation80–95% (Amination)Analgesics, piperidine derivatives
1,6-Dioxaspiro[4.4]nonane-2,7-dione 3505-67-7SpirolactoneRing-opening, transesterification60–85% (Ring-opening)Chiral privileged ligands, SPINOL analogs

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Condensation of 1,4-Dioxaspiro[4.4]nonane-7,8-dione

Objective: Synthesize a spiro-fused quinoxaline core while preserving the sensitive ketal moiety. Causality of Design: The α-diketone is highly susceptible to condensation with 1,2-phenylenediamine. Using a mildly acidic catalyst (acetic acid) accelerates the imine formation while remaining safely above the pKa threshold required to cleave the robust 1,4-dioxaspiro acetal.

  • Preparation: Dissolve 1,4-dioxaspiro[4.4]nonane-7,8-dione (1.0 equiv) in anhydrous ethanol to achieve a 0.2 M concentration.

  • Addition: Add 1,2-phenylenediamine (1.05 equiv) dropwise at 0 °C to prevent exothermic polymerization and control the initial nucleophilic attack.

  • Catalysis: Introduce glacial acetic acid (0.1 equiv). Causality: The weak acid (pKa ~4.76) protonates the carbonyl oxygen, increasing electrophilicity without hydrolyzing the ketal (which typically requires aqueous mineral acids with pKa < 1).

  • Reaction: Warm the vessel to room temperature and stir for 4 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the bright yellow diketone spot and the emergence of a highly UV-active product indicates successful condensation. Validation Check: If the ketal were compromised, a highly polar baseline spot (the free triketone) would appear, accompanied by a broad carbonyl stretch at ~1740 cm⁻¹ in the IR spectrum.

  • Workup: Quench with saturated aqueous NaHCO3 to neutralize the acid. Extract with dichloromethane, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol 2: Reductive Amination of 1,4-Dioxaspiro[4.5]decan-8-one

Objective: Generate a functionalized piperidine precursor without over-reduction. Causality of Design: The isolated ketone in the cyclohexanoid core requires a hydride source that is stable in the presence of the intermediate iminium ion but unreactive toward the ketone itself. Sodium triacetoxyborohydride (NaBH(OAc)3) is selected for its highly tuned, mild reduction potential.

  • Imine Formation: Combine 1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv) and benzylamine (1.1 equiv) in 1,2-dichloroethane (0.2 M). Stir for 1 hour at room temperature.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) portion-wise. Causality: The bulky, electron-withdrawing acetate ligands reduce the nucleophilicity of the hydride. This ensures the reagent selectively attacks the highly electrophilic iminium ion rather than the unreacted ketone, preventing the formation of undesired alcohol byproducts.

  • Self-Validation: The reaction mixture should remain homogenous. Validation Check: A sudden precipitation often indicates salt formation from over-acidification; ensure the amine is fully free-based prior to addition. The product should yield a single basic spot on TLC (stainable with ninhydrin).

  • Workup: Quench with 1N NaOH to break down boron complexes. Extract with ethyl acetate, wash with brine, and purify via flash chromatography.

References

  • Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry. URL:[Link]

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. National Center for Biotechnology Information (PMC). URL:[Link]

  • Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. National Center for Biotechnology Information (PMC). URL:[Link]

Comparative

A Comparative Guide to the Quantitative Analysis of 1,4-Dioxaspiro[4.4]nonane-7,8-dione: A Validated HPLC-UV Method vs. Gas Chromatography

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is a cornerstone of rigorous scientific advancement. This guide provides an in-depth technical compa...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is a cornerstone of rigorous scientific advancement. This guide provides an in-depth technical comparison of analytical methodologies for the quantitative analysis of 1,4-Dioxaspiro[4.4]nonane-7,8-dione, a compound of interest in various synthetic and pharmaceutical research fields. In the absence of a standardized pharmacopeial method, this document details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method and compares it with an alternative Gas Chromatography (GC) approach.

The Analytical Challenge: Quantifying 1,4-Dioxaspiro[4.4]nonane-7,8-dione

1,4-Dioxaspiro[4.4]nonane-7,8-dione possesses a cyclic diketone structure. A significant analytical hurdle for such molecules is their often weak ultraviolet (UV) absorbance, which limits the sensitivity of direct HPLC-UV analysis. To overcome this, a common and effective strategy is pre-column derivatization to introduce a strongly UV-absorbing chromophore into the analyte molecule. This guide will focus on a method employing 2,4-dinitrophenylhydrazine (DNPH) as the derivatizing agent, a well-established reagent for carbonyl compounds.

Proposed Method: A Validated HPLC-UV Method with DNPH Derivatization

This section outlines a scientifically sound, albeit hypothetical, HPLC method for the quantitative determination of 1,4-Dioxaspiro[4.4]nonane-7,8-dione, followed by a comprehensive validation protocol based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

Method Rationale and Parameters

The core of this method is the reaction of the two carbonyl groups of 1,4-Dioxaspiro[4.4]nonane-7,8-dione with DNPH in an acidic medium to form a stable, yellow-to-orange bis-2,4-dinitrophenylhydrazone derivative. This derivative exhibits strong absorbance in the near-UV region, typically around 360 nm, enabling highly sensitive detection.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionJustification
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)C18 columns provide excellent retention and separation for the relatively non-polar DNPH derivatives.
Mobile Phase A: Water; B: Acetonitrile (ACN)A water/acetonitrile gradient offers good separation efficiency for a wide range of DNPH derivatives.
Gradient 60% B to 90% B over 15 minutes, then re-equilibrationA gradient elution is necessary to ensure the timely elution of the derivative and any potential impurities with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 360 nmThis is the typical wavelength of maximum absorbance for DNPH derivatives, providing optimal sensitivity.
Injection Volume 10 µLA standard injection volume for HPLC analysis.
Derivatization Excess DNPH in acidic acetonitrileEnsures complete reaction with the analyte.
HPLC Method Validation Workflow

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][4][5][6] The following diagram illustrates the comprehensive validation workflow for the proposed HPLC method.

HPLC Method Validation Workflow HPLC Method Validation Workflow Protocol Validation Protocol Definition Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD Detection Limit (LOD) Protocol->LOD LOQ Quantitation Limit (LOQ) Protocol->LOQ Robustness Robustness Protocol->Robustness Report Final Validation Report Specificity->Report Range Range Linearity->Range Range->Report Accuracy->Report Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Repeatability->Report Intermediate->Report LOD->Report LOQ->Report Robustness->Report

Caption: A comprehensive workflow for the validation of the proposed HPLC method.

Detailed Validation Parameters and Acceptance Criteria

The following table details the experimental approach and typical acceptance criteria for each validation parameter, in accordance with ICH guidelines.

Table 2: HPLC Method Validation Parameters and Acceptance Criteria

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using a Diode Array Detector (DAD).The analyte peak should be free of interference from other components at its retention time. Peak purity index should be >0.99.
Linearity Analyze a minimum of five concentrations across the expected range. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999.
Range The range is established based on the linearity, accuracy, and precision data.The range for which the method is linear, accurate, and precise. Typically 80-120% of the target concentration.
Accuracy Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%) with n=3 replicates at each level.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument. Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration of analyte that can be quantitated with acceptable accuracy and precision.
Robustness Deliberately vary method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) and assess the impact on the results.No significant changes in chromatographic performance or quantitative results. System suitability parameters should be met.

Alternative Method: Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[7][8] For 1,4-Dioxaspiro[4.4]nonane-7,8-dione, GC could be a viable alternative to HPLC.

GC Method Considerations

A hypothetical GC method would likely involve direct injection of a solution of the analyte onto a suitable capillary column (e.g., a mid-polarity column like a DB-17 or equivalent). Detection could be achieved using a Flame Ionization Detector (FID), which is a robust and widely used detector for organic compounds, or a Mass Spectrometer (MS) for definitive identification.[9][10][11]

Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation.[12][13][14]

Table 3: Comparison of HPLC and GC for the Analysis of 1,4-Dioxaspiro[4.4]nonane-7,8-dione

ParameterValidated HPLC-UV Method (with Derivatization)Gas Chromatography (GC-FID) Method
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Broadly applicable to non-volatile and thermally labile compounds. Derivatization extends applicability to compounds without chromophores.Suitable for volatile and thermally stable compounds.
Sample Preparation Requires a derivatization step, which adds time and potential for error.Simpler sample preparation (dissolution in a suitable solvent).
Sensitivity Potentially very high due to the strong chromophore of the DNPH derivative.Good sensitivity with an FID, but may be lower than the derivatized HPLC method.
Selectivity High selectivity can be achieved through a combination of chromatography and detection wavelength.High selectivity, especially when coupled with a mass spectrometer (GC-MS).
Analysis Time Typically longer run times (15-30 minutes) due to liquid phase chromatography.Generally faster analysis times (5-15 minutes) due to gas phase separation.[7]
Cost Higher operational costs due to solvent consumption and disposal.Lower operational costs due to the use of gases as the mobile phase.[7]
Robustness Generally robust, but the derivatization step can be a source of variability.Robust and reliable for routine analysis.
Decision-Making Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting the most appropriate analytical method for the quantitative analysis of 1,4-Dioxaspiro[4.4]nonane-7,8-dione.

Method Selection Workflow Analytical Method Selection Workflow Start Define Analytical Requirements AnalyteProps Assess Analyte Properties (Volatility, Thermal Stability) Start->AnalyteProps IsVolatile Volatile & Thermally Stable? AnalyteProps->IsVolatile SelectGC Consider GC IsVolatile->SelectGC Yes SelectHPLC Consider HPLC IsVolatile->SelectHPLC No Validate Validate Selected Method SelectGC->Validate HasChromophore Strong UV Chromophore? SelectHPLC->HasChromophore DirectHPLC Direct HPLC-UV HasChromophore->DirectHPLC Yes DerivHPLC HPLC with Derivatization HasChromophore->DerivHPLC No DirectHPLC->Validate DerivHPLC->Validate Implement Implement for Routine Analysis Validate->Implement

Caption: A decision-making workflow for selecting an appropriate analytical method.

Experimental Protocols

Step-by-Step Protocol for HPLC Method Validation

1. Specificity: a. Prepare solutions of the blank (diluent), a placebo (if applicable), and a standard solution of the derivatized analyte. b. Inject each solution into the HPLC system. c. Record the chromatograms and verify that no interfering peaks are present at the retention time of the analyte. d. For the analyte peak, use a DAD to assess peak purity.

2. Linearity: a. Prepare a stock solution of the derivatized analyte. b. Perform serial dilutions to obtain at least five concentration levels (e.g., 50%, 80%, 100%, 120%, 150% of the target concentration). c. Inject each concentration in triplicate. d. Plot the mean peak area against the concentration and calculate the linear regression equation and the correlation coefficient (r²).

3. Accuracy: a. Prepare a blank sample matrix. b. Spike the blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three replicates for each level. c. Analyze the samples and calculate the percentage recovery for each replicate. d. Calculate the mean recovery and RSD for each concentration level.

4. Precision (Repeatability): a. Prepare six individual samples of the analyte at 100% of the target concentration. b. Analyze the samples using the HPLC method. c. Calculate the mean, standard deviation, and RSD of the results.

5. Intermediate Precision: a. Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. b. Compare the results from both studies and calculate the overall mean, standard deviation, and RSD.

Conclusion

For the quantitative analysis of 1,4-Dioxaspiro[4.4]nonane-7,8-dione, a validated HPLC-UV method with pre-column DNPH derivatization presents a highly sensitive and robust approach. While Gas Chromatography offers a simpler and potentially faster alternative, the HPLC method's applicability to a broader range of compounds and the potential for higher sensitivity through derivatization make it a compelling choice for research and quality control environments. The comprehensive validation protocol outlined in this guide, based on ICH principles, ensures the reliability, accuracy, and precision of the analytical data, which is paramount in scientific research and drug development. The ultimate choice of method should be guided by the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation, as outlined in the decision-making workflow.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]

  • Tentamus Group. (2025). Determination of Contaminants: HPLC vs. GC. [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Labcompare. (2025). Comparing HPLC and GC: Retention Time and Effectiveness. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Agilent. Nitroaromatics and cyclic ketones. [Link]

  • CLU-IN. (2018). Gas Chromatography. [Link]

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Validation

Benchmarking 1,4-Dioxaspiro[4.4]nonane-7,8-dione in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide

As a Senior Application Scientist specializing in synthetic methodology and drug development, I frequently evaluate novel building blocks to streamline complex molecule synthesis. Cyclopentenone derivatives are ubiquitou...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in synthetic methodology and drug development, I frequently evaluate novel building blocks to streamline complex molecule synthesis. Cyclopentenone derivatives are ubiquitous in bioactive natural products and pharmaceutical APIs. However, synthesizing highly functionalized cyclopentenones via cross-coupling often presents significant challenges when using standard 1,2-diketones due to poor regioselectivity, tautomeric instability, and competing aldol condensations.

In this guide, we benchmark the performance of 1,4-Dioxaspiro[4.4]nonane-7,8-dione (CAS: 603128-91-2)[1] against traditional alternatives like unprotected cyclopentane-1,2-dione. By evaluating its efficiency as an electrophile precursor (via enol triflation) in Suzuki-Miyaura cross-coupling, we demonstrate why this spiro-acetal protected building block is a superior choice for rigorous drug development workflows.

Structural Advantages & Mechanistic Rationale

1,4-Dioxaspiro[4.4]nonane-7,8-dione is a cyclic diketone featuring an ethylene acetal protecting group at the C4 position[2]. This specific structural modification provides three critical advantages in cross-coupling workflows:

  • Regiochemical Control: Unprotected cyclopentane-1,2-diones exist in a complex equilibrium of keto-enol tautomers, leading to ambiguous functionalization. The spiro-acetal moiety in 1,4-dioxaspiro[4.4]nonane-7,8-dione acts as a steric director, ensuring that enolization and subsequent electrophilic trapping (e.g., triflation) occur with >99:1 regioselectivity.

  • Suppression of Side Reactions: The absence of reactive protons at the protected C4 position prevents unwanted base-catalyzed self-condensation (aldol-type reactions), a common failure point when handling unprotected cyclic diketones.

  • Enhanced Oxidative Addition: The resulting enol triflate is highly stable and electron-deficient, making it an ideal substrate for rapid oxidative addition by Pd(0) species during Suzuki-Miyaura coupling[3].

Mechanistic Pathway

The workflow relies on a two-stage self-validating system: the quantitative conversion of the diketone to an enol triflate, followed by a palladium-catalyzed catalytic cycle to yield the α -aryl cyclopentenone derivative.

G A 1,4-Dioxaspiro[4.4]nonane-7,8-dione (CAS: 603128-91-2) B Enol Triflate Intermediate (Highly Stable) A->B Tf2O, Base D Oxidative Addition [Pd(II) Complex] B->D C Pd(0) Catalyst Active Species C->D E Transmetalation (with Ar-B(OH)2) D->E Base F Reductive Elimination E->F F->C Catalyst Regeneration G α-Aryl Cyclopentenone Derivative (Cross-Coupled Product) F->G Product Release

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling using the spiro-protected enol triflate.

Benchmarking Performance Data

To objectively evaluate 1,4-Dioxaspiro[4.4]nonane-7,8-dione, we compared its performance against unprotected cyclopentane-1,2-dione and 3-methylcyclopentane-1,2-dione. The data below summarizes the efficiency of both the enol triflation step and the subsequent Suzuki-Miyaura cross-coupling with phenylboronic acid.

Table 1: Enol Triflation Efficiency

Conditions: Substrate (1.0 equiv), Tf₂O (1.2 equiv), DIPEA (1.5 equiv), DCM, -78 °C to 0 °C.

Substrate PrecursorTime (h)Isolated Yield (%)Regiomeric PurityObservations
1,4-Dioxaspiro[4.4]nonane-7,8-dione 289% >99:1 Clean conversion, highly stable intermediate.
Cyclopentane-1,2-dione (Unprotected)445%Complex mixtureSignificant polymerization and degradation.
3-Methylcyclopentane-1,2-dione368%85:15Competing enolization pathways observed.
Table 2: Suzuki-Miyaura Cross-Coupling Benchmarks

Conditions: Enol Triflate (1.0 equiv), PhB(OH)₂ (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 equiv), THF/H₂O (10:1), 65 °C.

Enol Triflate Derived FromTime (h)Isolated Yield (%)TOF (h⁻¹)Catalyst Stability
1,4-Dioxaspiro[4.4]nonane-7,8-dione 492% 4.6 Excellent; no Pd black precipitation.
Cyclopentane-1,2-dione (Unprotected)1231%0.5Poor; rapid catalyst deactivation.
3-Methylcyclopentane-1,2-dione674%2.4Moderate; minor protodeboronation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality explanations and validation checkpoints.

Protocol A: Synthesis of the Enol Triflate

Objective: Convert 1,4-Dioxaspiro[4.4]nonane-7,8-dione into its reactive enol triflate derivative.

  • Preparation: Charge a flame-dried Schlenk flask with 1,4-Dioxaspiro[4.4]nonane-7,8-dione (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M).

  • Deprotonation: Cool the solution to -78 °C under an Argon atmosphere. Add N,N -Diisopropylethylamine (DIPEA, 1.5 equiv) dropwise.

    • Causality: The sterically hindered amine base selectively deprotonates the most acidic α -proton without acting as a nucleophile, driving the equilibrium cleanly toward the enolate.

  • Electrophilic Trapping: Add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise over 10 minutes.

    • Causality: The highly electrophilic triflyl group rapidly traps the enolate oxygen. The low temperature (-78 °C) prevents the highly reactive Tf₂O from degrading the spiro-acetal protecting group.

  • Validation Checkpoint (TLC): Stir for 2 hours while warming to 0 °C. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV inactive, stains yellow with KMnO₄) will disappear, replaced by a highly UV-active enol triflate spot at Rf​=0.6 . This optical shift validates complete enolization and trapping.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize excess acid. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude enol triflate is sufficiently pure for the next step.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Couple the enol triflate with an arylboronic acid to form the functionalized cyclopentenone.

  • Reagent Assembly: In a Schlenk tube, combine the enol triflate (1.0 equiv), Arylboronic acid (1.2 equiv), and finely ground K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) as the catalyst.

    • Causality: The large bite angle of the bidentate dppf ligand accelerates the reductive elimination step and effectively suppresses unwanted β -hydride elimination, which is a common side reaction in cyclic systems[3].

  • Atmosphere Exchange: Degas the solid mixture and backfill with Argon (3 cycles) to prevent oxidative degradation of the Pd(0) active species.

  • Solvent Addition: Add a degassed mixture of THF/H₂O (10:1, 0.1 M).

    • Causality: The addition of water is critical; it solubilizes the K₂CO₃ base, facilitating the formation of the reactive boronate complex required for the transmetalation step[3],[4].

  • Reaction & Validation: Heat the mixture at 65 °C for 4 hours. Monitor via GC-MS. Validation: The complete disappearance of the enol triflate mass peak and the emergence of the cross-coupled product mass peak confirms the catalytic cycle has reached completion.

  • Purification: Dilute with EtOAc, wash with brine, dry, and purify via flash column chromatography to isolate the α -aryl cyclopentenone derivative.

References

  • Guidechem. 1,4-Dioxaspiro[4.4]nonane-7,8-dione CAS 603128-91-2 Physical and Chemical Properties.1

  • ChemicalBook. 1,4-Dioxaspiro[4.4]nonane-7,8-dione | 603128-91-2 Information.2

  • Chemical Society Reviews (RSC Publishing). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). 3

  • Organic Letters (ACS Publications). De Novo Diastereoselective Synthesis of 1-Hydroxyl Allogibberic Methyl Ester en Route to Diverse Bioactive Molecules. (2022). 4

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,4-Dioxaspiro[4.4]nonane-7,8-dione

Operational Guide to Personal Protective Equipment and Handling Protocols for 1,4-Dioxaspiro[4.4]nonane-7,8-dione As a Senior Application Scientist, I approach laboratory safety not as a checklist of regulatory burdens,...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide to Personal Protective Equipment and Handling Protocols for 1,4-Dioxaspiro[4.4]nonane-7,8-dione

As a Senior Application Scientist, I approach laboratory safety not as a checklist of regulatory burdens, but as a logical extension of chemical mechanism. 1,4-Dioxaspiro[4.4]nonane-7,8-dione (CAS: 603128-91-2) is a highly reactive spiroketal dione derivative frequently utilized as an intermediate in advanced synthetic chemistry and drug development[1][2]. Because of its specific molecular architecture, handling this compound requires a rigorous, self-validating approach to Personal Protective Equipment (PPE) and operational workflows.

This guide provides the causality behind each safety requirement, ensuring that your laboratory personnel understand why a protocol exists, which is the foundational step in building a deeply trusted safety culture.

Hazard Profile & Quantitative Data

To design an effective PPE strategy, we must first map the physicochemical properties of the compound to its specific Global Harmonized System (GHS) hazard codes[2][3].

Table 1: Physicochemical Properties and Hazard Causality

Property / Hazard ClassificationValue / CodeCausality for PPE & Handling Strategy
Molecular Weight 156.14 g/mol Low-to-moderate MW; dust and aerosols can remain suspended in the breathing zone[2].
Molecular Formula C 7​ H 8​ O 4​ Oxygen-rich spiroketal; requires storage away from strong oxidizers to prevent exothermic degradation[2].
Acute Toxicity (Oral/Dermal/Inhalation) H302, H312, H332Systemic toxicity upon absorption dictates strict multi-layered dermal and respiratory barriers[3].
Skin & Eye Irritation H315, H319The electrophilic nature of the dione moiety readily reacts with nucleophilic proteins in the cornea and epidermis, mandating chemical splash goggles and resistant elastomers[3].
Specific Target Organ Toxicity (STOT) H336Potential for central nervous system depression (drowsiness/dizziness) requires handling strictly under active, verified local exhaust ventilation[3].

The Logic of PPE Selection

PPE is the final line of defense. For 1,4-Dioxaspiro[4.4]nonane-7,8-dione, the selection of equipment is dictated by the compound's ability to aerosolize and its reactivity with biological tissues[4].

  • Ocular Protection: Standard safety glasses are insufficient. Because H319 indicates severe eye irritation, indirect-vented chemical splash goggles are required. Causality: Standard glasses allow airborne spiroketal dust to bypass the lenses via the sides. Indirect venting prevents particulate ingress while mitigating lens fogging during extended synthetic procedures.

  • Dermal Protection: H312 and H315 dictate the use of nitrile gloves . Causality: Spiroketals and polar organic intermediates can rapidly permeate latex. Nitrile provides a superior, chemically resistant barrier. For active solvent transfers involving this dione, double-gloving is strongly recommended so the outer glove can be immediately doffed if contaminated.

  • Respiratory Protection: Handling must occur within a certified chemical fume hood. If ventilation is compromised or bulk powder transfer is required outside a hood, a half-face elastomeric respirator equipped with P100/Organic Vapor (OV) combination cartridges is mandatory[4]. Causality: The P100 filter traps solid particulates, while the OV carbon bed adsorbs sublimated organic vapors, neutralizing the H332/H336 inhalation risks.

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's integrity is confirmed.

Protocol A: Pre-Operational Setup and PPE Donning

  • Ventilation Verification: Before opening the chemical container, verify that the fume hood face velocity is actively reading between 80–120 feet per minute (fpm). Validation: Check the digital monitor or use a tissue-paper flutter test at the sash.

  • Glove Integrity Check: Perform a pneumatic inflation test on your inner nitrile gloves. Trap air inside the glove and roll the cuff down to pressurize the fingers. Validation: Discard immediately if micro-tears allow air to escape.

  • Donning Sequence: Put on a flame-resistant lab coat Don indirect-vented goggles Don inner nitrile gloves Don outer nitrile gloves.

Protocol B: Active Handling and Transfer

  • Vessel Equilibration: Allow the sealed container of 1,4-Dioxaspiro[4.4]nonane-7,8-dione to equilibrate to room temperature before opening. Causality: Opening a cold vessel introduces atmospheric moisture, which can hydrolyze the spiroketal and degrade your reagent.

  • Electrostatic Mitigation: Use non-sparking, anti-static spatulas (e.g., PTFE-coated or ceramic) for solid transfers[4]. Causality: Fine organic powders can generate static charges during friction, posing a deflagration risk if suspended in air.

  • Mass Measurement: Weigh the compound inside a closed analytical balance enclosure. Never transport unsealed weigh boats across the laboratory.

Spill Response and Disposal Plan

In the event of a spill, containment must prioritize the suppression of airborne dust[5].

Protocol C: Spill Containment and Decontamination

  • Evacuation & Isolation: Immediately isolate the spill area. If the spill is outside the fume hood, personnel must don OV/P100 respirators before attempting cleanup.

  • Dust Suppression (Critical Step): Do not dry sweep the solid. Causality: Dry sweeping vigorously disperses H332/H336 particulates into the breathing zone. Instead, lightly moisten the spill with an inert, compatible solvent (e.g., water or a high-boiling aliphatic solvent) to bind the dust[5].

  • Collection: Use a damp, chemical-absorbent pad to collect the wetted material. Place all contaminated materials, including the outer layer of your gloves, into a compatible, sealable hazardous waste container[4].

Protocol D: Waste Disposal

  • Segregation: Store 1,4-Dioxaspiro[4.4]nonane-7,8-dione waste strictly segregated from strong oxidizing agents, acids, and bases.

  • Disposal Routing: Route the sealed container to an approved hazardous waste disposal facility. The chemically sound method of destruction is dissolution in a combustible solvent followed by incineration in a facility equipped with an afterburner and scrubber system[5].

Visualizing the Safety Workflow

The following diagram maps the logical progression from hazard identification to final disposal, ensuring all operational phases are interconnected.

SafetyWorkflow Hazard Hazard Identification (H315, H319, H332, H336) PPE PPE Selection (Nitrile, Goggles, Respirator) Hazard->PPE Dictates Prep Pre-Operational Fume Hood Setup PPE->Prep Enables Execution Active Handling (Minimize Dust/Aerosols) Prep->Execution Proceeds to Spill Spill Scenario? Execution->Spill Monitor Containment Containment & Cleanup (Moisten, Do Not Sweep) Spill->Containment Yes Disposal Waste Disposal (Incineration/Approved Plant) Spill->Disposal No Containment->Disposal Waste routing

Workflow for 1,4-Dioxaspiro[4.4]nonane-7,8-dione handling, PPE selection, and disposal.

References

  • NextSDS. "1,4-Dioxaspiro[4.4]nonane-7,8-dione — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

Sources

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